molecular formula C21H17NO4 B6379243 5-(4-Cbz-Aminopheny)-2-formylphenol, 95% CAS No. 1261907-94-1

5-(4-Cbz-Aminopheny)-2-formylphenol, 95%

Cat. No. B6379243
CAS RN: 1261907-94-1
M. Wt: 347.4 g/mol
InChI Key: ZTVCQXWLHSCDLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Cbz-Aminopheny)-2-formylphenol, 95% (5-AP-2FP) is a widely used chemical compound in scientific research. It is a synthetic derivative of phenol, and is widely used in synthesis and as a building block in organic synthesis. 5-AP-2FP is a versatile compound that can be used in a variety of applications, ranging from biochemical and physiological studies to drug discovery and development.

Mechanism of Action

The mechanism of action of 5-(4-Cbz-Aminopheny)-2-formylphenol, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes, and may also bind to proteins and other biomolecules. It is also thought to interact with DNA and other nucleic acids, and may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Cbz-Aminopheny)-2-formylphenol, 95% are not fully understood. However, it has been shown to inhibit the activity of enzymes and proteins, and may also affect the expression of genes. It has also been shown to have an effect on cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-Cbz-Aminopheny)-2-formylphenol, 95% in lab experiments is its versatility. It can be used in a variety of applications, including biochemical and physiological studies, drug discovery and development, and organic synthesis. It is also relatively inexpensive and readily available. However, the compound is not water-soluble and must be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. Additionally, the compound is unstable and can degrade over time.

Future Directions

The potential future directions for 5-(4-Cbz-Aminopheny)-2-formylphenol, 95% include further studies on its mechanism of action, biochemical and physiological effects, and applications in drug discovery and development. Additionally, further research may be conducted to improve the stability of the compound and to develop new synthesis methods. Finally, research may be conducted to explore the potential use of 5-(4-Cbz-Aminopheny)-2-formylphenol, 95% in other fields, such as materials science and nanotechnology.

Synthesis Methods

5-(4-Cbz-Aminopheny)-2-formylphenol, 95% can be synthesized from a variety of starting materials, including phenol, 4-chlorobenzoyl chloride, and sodium hydroxide. The reaction is typically conducted at room temperature in an inert atmosphere, such as argon. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is a white powder. The reaction can be monitored by thin layer chromatography (TLC) or by high-performance liquid chromatography (HPLC).

Scientific Research Applications

5-(4-Cbz-Aminopheny)-2-formylphenol, 95% is widely used in scientific research, particularly in the fields of biochemistry and physiology. It has been used to study the structure and function of proteins, enzymes, and other biomolecules. It is also used as a building block in organic synthesis, and has been used to synthesize a variety of compounds, including drugs and other bioactive molecules.

properties

IUPAC Name

benzyl N-[4-(4-formyl-3-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c23-13-18-7-6-17(12-20(18)24)16-8-10-19(11-9-16)22-21(25)26-14-15-4-2-1-3-5-15/h1-13,24H,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVCQXWLHSCDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Cbz-Aminopheny)-2-formylphenol

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